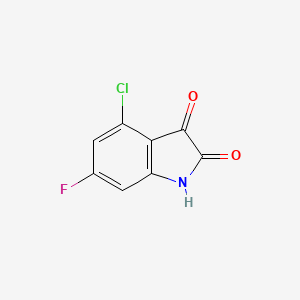

4-chloro-6-fluoroindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDPVOKLIGCRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736215 | |

| Record name | 4-Chloro-6-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940054-45-5 | |

| Record name | 4-Chloro-6-fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-6-fluoroindoline-2,3-dione

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth analysis of the core physicochemical properties of 4-chloro-6-fluoroindoline-2,3-dione (CAS No: 940054-45-5), a halogenated isatin derivative of significant interest in medicinal chemistry. Isatin and its analogs are recognized as privileged scaffolds due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2][3]. Understanding the physicochemical profile of a novel derivative like this compound is a critical first step in any drug discovery cascade, influencing everything from assay design and screening to formulation and pharmacokinetics. This document details the identity of the compound and presents a series of field-proven, step-by-step experimental protocols for determining its key physicochemical parameters, explaining the scientific rationale behind each methodological choice.

Part 1: Molecular Identity and Structural Attributes

The foundational step in characterizing any novel compound is to establish its unequivocal identity. This compound is a synthetic organic compound belonging to the isatin class. The strategic placement of both a chlorine and a fluorine atom on the aromatic ring is a common medicinal chemistry strategy to modulate electronic properties, lipophilicity, and metabolic stability[4].

Chemical Structure:

Table 1: Compound Identification and Core Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-6-fluoro-1H-indole-2,3-dione | |

| Synonyms | 4-Chloro-6-fluoroisatin | N/A |

| CAS Number | 940054-45-5 | [5] |

| Molecular Formula | C₈H₃ClFNO₂ | [5] |

| Molecular Weight | 199.57 g/mol | Calculated |

| Appearance | Expected to be a colored solid (e.g., yellow to orange) | Based on analogs[1][6] |

Part 2: Key Physicochemical Parameters & Their Importance

While specific experimental data for this exact molecule is not widely published, we can infer expected properties based on closely related analogs and outline the gold-standard methods for their determination.

1. Acidity (pKa)

-

Scientific Context: The N-H proton of the isatin core is weakly acidic. The pKa value is critical as it dictates the molecule's ionization state at physiological pH (approx. 7.4), which in turn governs its solubility, membrane permeability, and interaction with biological targets. Halogen substituents on the aromatic ring are electron-withdrawing and are expected to increase the acidity (lower the pKa) compared to unsubstituted isatin.

-

Expected Value: The predicted pKa for the analogous compound 4,6-difluoroindoline-2,3-dione is approximately 7.65[6]. It is reasonable to hypothesize that the pKa of this compound will be in a similar range, likely between 7.5 and 8.5.

2. Solubility

-

Scientific Context: Solubility is a paramount property in drug development. Poor aqueous solubility can severely limit oral bioavailability and complicate in vitro assay development[7]. Solubility is typically assessed in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents like dimethyl sulfoxide (DMSO), which is commonly used for compound storage and screening[8].

-

Expected Behavior: Like many isatin derivatives, this compound is expected to have low solubility in water and higher solubility in polar aprotic solvents such as DMSO.

3. Lipophilicity (LogP/LogD)

-

Scientific Context: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. LogP represents the partition coefficient for the neutral form of the molecule, while LogD accounts for all ionic species at a specific pH.

-

Expected Behavior: The presence of two halogen atoms will increase the lipophilicity compared to the parent isatin scaffold. This suggests moderate to high membrane permeability, but potentially at the cost of aqueous solubility.

4. Thermal Properties (Melting Point & Stability)

-

Scientific Context: The melting point (m.p.) is a fundamental indicator of a compound's purity and the strength of its crystal lattice. Thermal stability, assessed by techniques like Differential Scanning Calorimetry (DSC), is crucial for understanding potential degradation during manufacturing, formulation, and storage. DSC can reveal melting, crystallization, decomposition, and polymorphic transitions[9][10].

-

Expected Behavior: The compound is expected to be a solid at room temperature with a relatively high melting point, characteristic of planar, aromatic structures capable of forming stable crystal lattices[11].

Part 3: Standard Operating Protocols for Physicochemical Characterization

As a Senior Application Scientist, the following protocols are presented as robust, self-validating systems for researchers to precisely determine the properties of this compound.

Protocol 1: Purity and Identity Confirmation via HPLC-UV/MS

-

Causality & Rationale: Before measuring any physical property, the purity and identity of the material must be unequivocally confirmed. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector provides a quantitative measure of purity, while a Mass Spectrometer (MS) confirms the molecular weight.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute 10 µL of this stock into 990 µL of a 50:50 acetonitrile:water mixture to create a 10 µg/mL working solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B over 0.5 minutes, and re-equilibrate for 2.5 minutes.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Detection:

-

UV Detector: Monitor at 254 nm and 280 nm. Purity is calculated based on the area percentage of the main peak.

-

Mass Spectrometer: Use an electrospray ionization (ESI) source in both positive and negative ion modes. Scan for the expected mass-to-charge ratio (m/z) corresponding to [M+H]⁺ (200.00) and [M-H]⁻ (197.98).

-

Workflow Diagram: Purity & Identity Confirmation

Caption: Workflow for confirming compound purity and identity.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Causality & Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility[12]. It measures the concentration of a saturated solution after a prolonged incubation, ensuring true equilibrium is reached. This is more accurate than kinetic solubility methods, which can overestimate solubility due to the formation of supersaturated solutions[8].

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid compound (e.g., ~2 mg) to a 2 mL glass vial.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., pH 7.4 PBS) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vial to stand for 1 hour for undissolved solid to settle. For more robust separation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes[13].

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Quantification:

-

Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Analyze the diluted sample using a calibrated HPLC-UV method (as described in Protocol 1) against a standard curve of known concentrations.

-

Calculate the original concentration in the supernatant, which represents the solubility.

-

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)

-

Causality & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature[9]. This allows for the precise determination of the melting point (as the peak of the endothermic event) and can reveal other thermal events like polymorphism or decomposition, which are critical for quality control and formulation development.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well past the expected melting point (e.g., 300 °C).

-

Maintain a constant flow of inert nitrogen gas (e.g., 20-50 mL/min) to prevent oxidative degradation[3].

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C).

-

Melting Point (Tm): The temperature at the peak of the endothermic melting transition.

-

Enthalpy of Fusion (ΔHfus): The integrated area under the melting peak.

-

Decomposition: A broad, often exothermic event following the melt indicates decomposition.

-

Workflow Diagram: DSC Data Interpretation

Caption: Decision workflow for interpreting DSC thermal analysis data.

Part 4: Conclusion and Forward Look

The physicochemical properties of this compound define its behavior in both chemical and biological systems. While specific experimental values for this compound require laboratory determination, its profile can be confidently predicted to include weak N-H acidity, low aqueous solubility, and moderate-to-high lipophilicity, consistent with other halogenated isatins.

The robust, validated protocols provided in this guide—for identity/purity, solubility, and thermal analysis—form the essential toolkit for any researcher working with this or similar novel chemical entities. Accurate and early characterization of these fundamental properties is not merely a data-gathering exercise; it is a cornerstone of successful drug discovery, enabling informed decisions that save time, reduce costs, and ultimately increase the probability of developing a successful therapeutic agent.

References

- Benchchem. (n.d.). 4-Chloro-6-fluoroindoline.

- National Center for Biotechnology Information. (n.d.). 4-Chloro-6-fluoroquinoline.

- Khan, I., et al. (2024).

- Yadav, P., & Kumar, R. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives.

- Gorgani, L., et al. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank.

- National Center for Biotechnology Information. (n.d.). 4-Chloro-1,2-dihydropyridazine-3,6-dione.

- Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione.

- Lead Sciences. (n.d.). This compound.

- ChemicalBook. (n.d.). 4,6-DIFLUOROINDOLINE-2,3-DIONE.

- National Center for Biotechnology Information. (n.d.). 6-Chloroindoline-2,3-dione.

- BLDpharm. (n.d.). 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione.

- ResearchGate. (n.d.). Physicochemical characteristics of the synthesized isatin derivatives.

- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Sigma-Aldrich. (n.d.). This compound.

- Fant, K. (2023). Standard Operating Procedure for solubility testing.

- Impurity Detection. (2024). Differential Scanning Calorimetry (DSC Analysis)

- Gorgani, L., et al. (2017).

- Chemspace. (2022). Compound solubility measurements for early drug discovery.

- Khattab, F. I. (1983). Thermal analysis of pharmaceutical compounds. V. The use of differential scanning calorimetry in the analysis of certain pharmaceuticals. Thermochimica Acta.

- Lund University. (n.d.).

- Wang, X., et al. (2024).

- Zhang, J., et al. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.

- Rodrigues, M., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry.

- Gold, J., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry.

- Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press.

- Fijałkowski, K., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors.

- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

Sources

- 1. xisdxjxsu.asia [xisdxjxsu.asia]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. 4,6-DIFLUOROINDOLINE-2,3-DIONE | 126674-93-9 [chemicalbook.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quercus.be [quercus.be]

- 10. Sci-Hub. Thermal analysis of pharmaceutical compounds. V. The use of differential scanning calorimetry in the analysis of certain pharmaceuticals / Thermochimica Acta, 1983 [sci-hub.jp]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Unraveling the Enigmatic Core: A Technical Guide to the Presumed Mechanism of Action of 4-chloro-6-fluoroindoline-2,3-dione

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold stands as a privileged structure, a foundation for a multitude of compounds exhibiting a wide spectrum of biological activities.[1][2] Its derivatives have been extensively explored as anticancer, antiviral, and anti-inflammatory agents, often exerting their effects through the inhibition of key enzymes.[1][2][3][4] The subject of this technical guide, 4-chloro-6-fluoroindoline-2,3-dione, is a halogenated derivative of this remarkable scaffold.

It is imperative to state at the outset that, to date, there is a conspicuous absence of dedicated studies in peer-reviewed literature detailing the specific mechanism of action of this compound. However, the principles of medicinal chemistry and a wealth of data on analogous compounds allow us to construct a robust, evidence-based hypothesis regarding its likely biological targets and mode of action. This guide will, therefore, serve as a comprehensive, albeit predictive, exploration of the core mechanisms that likely govern the activity of this compound, providing a valuable framework for future empirical investigation.

The Isatin Core: A Foundation of Potent Enzyme Inhibition

The isatin nucleus is characterized by a unique α,β-dicarbonyl system within a fused aromatic ring structure. This arrangement confers a distinct electrophilicity to the C3 carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of the inhibitory action of many isatin derivatives against a range of enzymes, most notably cysteine proteases and protein kinases.

Caspase Inhibition: A Prominent Avenue of Action

A significant body of research has identified isatin derivatives, particularly isatin sulfonamides, as potent inhibitors of caspases, the key executioner enzymes in the apoptotic cascade.[5] The generally accepted mechanism involves the nucleophilic attack of the catalytic cysteine residue in the caspase active site on the electrophilic C3 carbonyl of the isatin ring. This interaction can lead to the formation of a reversible or irreversible covalent adduct, thereby inactivating the enzyme.

The specific substitutions on the isatin ring play a critical role in modulating the potency and selectivity of caspase inhibition. Halogenation, in particular, has been shown to enhance the inhibitory activity of isatin derivatives. For instance, studies on 7-halogenated isatin sulfonamides have demonstrated that the presence of chloro, fluoro, bromo, or iodo substituents can lead to improved inhibitory potencies against caspase-3 and caspase-7, with some derivatives exhibiting IC50 values in the low nanomolar range.

Given the presence of both chloro and fluoro substituents on the aromatic ring of this compound, it is highly plausible that this compound functions as a caspase inhibitor. The electron-withdrawing nature of the halogen atoms would be expected to enhance the electrophilicity of the C3 carbonyl, making it a more potent target for the active site cysteine of caspases.

Proposed Mechanism of Action: Inhibition of Executioner Caspases

Based on the extensive literature on halogenated isatin derivatives, we propose that the primary mechanism of action of this compound is the inhibition of executioner caspases, namely caspase-3 and caspase-7.

Signaling Pathway: Interruption of the Apoptotic Cascade

Apoptosis, or programmed cell death, is a fundamental process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The apoptotic signaling cascade culminates in the activation of effector caspases, which then cleave a plethora of cellular substrates, leading to the dismantling of the cell. By inhibiting these key executioner enzymes, this compound would effectively block the final, irreversible steps of apoptosis.

Caption: Proposed inhibition of the apoptotic pathway by this compound.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To empirically validate the proposed mechanism of action, a series of well-established biochemical and cell-based assays would be required. The following outlines a logical experimental workflow.

Workflow for a Self-Validating Investigation

Sources

A Technical Guide to the Spectral Characterization of 4-chloro-6-fluoroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the spectral characterization of 4-chloro-6-fluoroindoline-2,3-dione, a halogenated isatin derivative of significant interest in medicinal chemistry and drug discovery. Isatin and its analogs exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making a thorough spectral analysis essential for structure elucidation, purity assessment, and understanding its chemical behavior.[4]

This document is structured to provide not just data, but a logical framework for understanding the causality behind the spectral features and the experimental choices made during analysis.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-chloro-6-fluoroisatin, is a small organic molecule with the molecular formula C₈H₃ClFNO₂. A clear understanding of its structure is the foundation for interpreting its spectral data.

Molecular Structure of this compound

Caption: 2D structure of this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₃ClFNO₂ | - |

| Molecular Weight | 215.57 g/mol | - |

| Appearance | Yellow to orange solid | Analogy to similar compounds[5] |

| Melting Point | >200 °C (with decomposition) | Analogy to similar compounds |

Synthesis and Potential Impurities

A common and effective method for the synthesis of isatin and its derivatives is the Sandmeyer isatin synthesis.[6] This process involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid like concentrated sulfuric acid.[6]

For this compound, the starting material would be 3-chloro-5-fluoroaniline.

Proposed Synthetic Workflow

Caption: Proposed Sandmeyer synthesis of this compound.

Potential Impurities and their Spectral Signatures:

-

Unreacted 3-chloro-5-fluoroaniline: May be detected in ¹H NMR as characteristic aromatic signals and in mass spectrometry by its molecular ion peak.

-

Isonitrosoacetanilide intermediate: The presence of this intermediate would be indicated by specific signals in the ¹H and ¹³C NMR spectra, and a different molecular ion peak in the mass spectrum.

-

Positional isomers: Depending on the purity of the starting aniline, other chloro-fluoro substituted isatin isomers could be present. These would have distinct NMR and mass spectra.

Spectroscopic Characterization

A multi-spectroscopic approach is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.5 | br s | - | N-H |

| ~7.5 | d | J(H,F) ≈ 8.0 | H-5 |

| ~7.2 | d | J(H,H) ≈ 2.0 | H-7 |

-

Rationale: The N-H proton is expected to be a broad singlet due to quadrupole broadening and exchange. The aromatic protons H-5 and H-7 will be doublets due to coupling with the fluorine atom and the other aromatic proton, respectively. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (C-3) |

| ~160 | C=O (C-2) |

| ~150 (d, ¹J(C,F)) | C-6 |

| ~140 (d, ³J(C,F)) | C-4a |

| ~135 (d, ²J(C,F)) | C-5 |

| ~125 (d, ⁴J(C,F)) | C-7a |

| ~120 | C-4 |

| ~115 (d, ²J(C,F)) | C-7 |

-

Rationale: The two carbonyl carbons will appear at the downfield end of the spectrum. The aromatic carbons will show characteristic splitting patterns due to coupling with the fluorine atom. The carbon directly attached to the fluorine (C-6) will exhibit a large one-bond coupling constant (¹J(C,F)).

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ~ -110 | d | J(F,H) ≈ 8.0 |

-

Rationale: A single doublet is expected for the fluorine atom, coupled to the adjacent aromatic proton (H-5).

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7][8]

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Data Reporting: Report chemical shifts in ppm relative to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[9] Report coupling constants in Hertz (Hz).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 215/217 | 100/33 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern) |

| 187/189 | Moderate | [M - CO]⁺ |

| 159/161 | Moderate | [M - 2CO]⁺ |

| 124 | Low | [M - 2CO - Cl]⁺ |

-

Rationale: The molecular ion peak will show a characteristic 3:1 isotope pattern for the presence of one chlorine atom. The primary fragmentation pathway for isatins involves the sequential loss of two carbon monoxide molecules.

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass and elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, broad | N-H stretching |

| ~1750 | Strong | C=O stretching (C-3, ketone) |

| ~1730 | Strong | C=O stretching (C-2, lactam) |

| ~1620 | Medium | C=C aromatic stretching |

| ~1100 | Strong | C-F stretching |

| ~800 | Strong | C-Cl stretching |

-

Rationale: The N-H stretching vibration will appear as a broad band. The two carbonyl groups will give rise to strong, distinct absorption bands. The presence of C-F and C-Cl bonds will also be evident from strong absorptions in the fingerprint region. The IR spectrum of isatin typically shows two strong bands for the carbonyl stretching vibrations.[1]

Experimental Protocol for IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Predicted UV-Vis Data (in Methanol)

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Assignment |

| ~260-280 | High | π → π* transition (aromatic system) |

| ~320-350 | Moderate | π → π* transition (conjugated system) |

| ~400-450 | Low | n → π* transition (carbonyl groups) |

-

Rationale: The UV-visible spectrum of isatin shows an absorption maximum in the region of 260 nm to 350 nm corresponding to a π → π* transition due to the aromatic ring.[1] A weaker absorption band at longer wavelengths is attributed to the n → π* transition of the carbonyl groups.[1] The positions of these bands will be influenced by the electronic effects of the halogen substituents.

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.

-

Instrumentation: Record the UV-Vis absorption spectrum using a dual-beam UV-Vis spectrophotometer.[10]

-

Data Analysis: Determine the wavelengths of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivities (ε).

Data Integration and Structure Confirmation

The definitive structural confirmation of this compound is achieved by integrating the data from all spectroscopic techniques.

Analytical Workflow for Structure Confirmation

Caption: Integrated workflow for the spectral characterization of this compound.

By combining the information from NMR (proton and carbon framework), MS (molecular weight and fragmentation), IR (functional groups), and UV-Vis (electronic system), a complete and validated structural assignment can be made. Any inconsistencies in the data may point to the presence of impurities or an incorrect structural assignment, necessitating further investigation.

Conclusion

The spectral characterization of this compound requires a systematic and multi-faceted analytical approach. This guide has outlined the predicted spectral data based on established principles and data from analogous compounds, along with standardized experimental protocols. For researchers in drug discovery and development, a thorough understanding and application of these techniques are paramount for ensuring the quality, purity, and correct identification of this and other novel chemical entities.

References

- Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione.

- Arulraj, R., Sivakumar, S., Thiruvalluvar, A., Kaur, M., & Jasinski, J. P. (2016). 3-Chloro-r-2,c-6-bis(4-fluorophenyl)-3-methylpiperidin-4-one.

- Kaushik, N. K., Kaushik, N., & Verma, A. K. (2019).

- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.

- Hassan, A. S., Askar, A. A., & Naglah, A. M. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(48), 28656-28665.

- Sahin, K., Saripinar, E., & Durdagi, S. (2021). Combined 4D-QSAR and target-based approaches for the determination of bioactive Isatin derivatives. SAR and QSAR in Environmental Research, 32(10), 769-789.

- Jain, S., & Pathak, D. (2021).

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

IUPAC. (2019, March 29). FAIR Publishing Guidelines for Spectral Data and Chemical Structures. Retrieved from [Link]

- Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2011). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 41(1), 1-13.

- McEwen, L., & Han, S. (2020). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv.

- Doğan, İ. S., Bölek, G. G., & Kahveci, B. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. Süleyman Demirel Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 23(Special Issue), 67-70.

- Piers, W. E., & Maron, L. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(33), 11682-11690.

-

PubChem. (n.d.). 6-Chloroindoline-2,3-dione. Retrieved from [Link]

- Coles, S. J., & Davies, D. B. (2016). Updating IUPAC spectroscopy recommendations and data standards. Magnetic Resonance in Chemistry, 54(10), 767-768.

- Obaleye, J. A., Tiamiyu, A. M., & Adebayo, J. O. (2013). Synthesis and Spectroscopic Analysis of Schiff Bases of Imesatin and Isatin Derivatives. International Journal of Scientific & Engineering Research, 4(8), 1335-1340.

- Arjunan, V., & Mohan, S. (2010). Analysis of IR and Raman spectra of Isatin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 693-698.

- Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents.

- Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.

-

Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Hassan, A. S., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(48), 28656-28665.

- Badawi, H. M., & Förner, W. (2007). Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion. Journal of Molecular Structure: THEOCHEM, 806(1-3), 1-10.

-

IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2358-2368.

- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.

-

ResearchGate. (n.d.). (A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM).... Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]

- McEwen, L., et al. (2022). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Pure and Applied Chemistry, 94(9), 1035-1050.

-

ResearchGate. (n.d.). Important IR data for isatin and its complexes. Compound IR data (cm −1.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroisatin. Retrieved from [Link]

- Wu, S., et al. (2011). 6-Chloro-1-methylindoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o14.

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

- 10. researchdata.edu.au [researchdata.edu.au]

An In-Depth Technical Guide to the Molecular Structure of 4-chloro-6-fluoroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4-chloro-6-fluoroindoline-2,3-dione (CAS No: 940054-45-5), a halogenated derivative of isatin. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into the probable synthetic route, predicted spectroscopic characteristics, potential reactivity, and plausible biological significance of this compound, grounding our discussion in established chemical principles and data from analogous structures.

Introduction: The Isatin Scaffold and the Influence of Halogenation

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] The isatin core is a versatile building block, amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological profile.[3]

The introduction of halogen atoms, such as chlorine and fluorine, onto the aromatic ring of the isatin moiety can profoundly influence its physicochemical and biological properties.[4] Halogenation can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, the presence of both a chloro and a fluoro group, as in this compound, presents an intriguing substitution pattern with the potential for unique biological activities.[4]

This guide will provide a detailed exploration of the molecular characteristics of this compound, offering insights into its synthesis, structure, and potential applications.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-chloro-6-fluoro-1H-indole-2,3-dione | [3] |

| CAS Number | 940054-45-5 | [3][5] |

| Molecular Formula | C₈H₃ClFNO₂ | [3][5] |

| Molecular Weight | 199.57 g/mol | N/A |

| Appearance | Solid (predicted) | [3] |

| Purity | ≥95% | [6] |

Table 1: Physicochemical Properties of this compound.

Figure 1: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is most practicably achieved through the Sandmeyer isatin synthesis . This well-established methodology provides a reliable route to a wide range of substituted isatins.[7][8] The reaction proceeds via a two-step sequence, beginning with the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Proposed Synthetic Protocol

The logical precursor for the synthesis of this compound is 3-chloro-5-fluoroaniline . The proposed synthetic workflow is outlined below.

Figure 2: Proposed Sandmeyer synthesis of this compound.

Step 1: Formation of the Isonitrosoacetanilide Intermediate

The synthesis commences with the reaction of 3-chloro-5-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[7][9] This condensation reaction yields the corresponding isonitrosoacetanilide intermediate, N-(3-chloro-5-fluorophenyl)-2-(hydroxyimino)acetamide. The reaction mixture is typically heated to facilitate the formation of the intermediate, which may precipitate from the solution upon cooling.[9]

Step 2: Acid-Catalyzed Cyclization

The isolated isonitrosoacetanilide intermediate is then subjected to cyclization in the presence of a strong acid, typically concentrated sulfuric acid.[7][10] Gentle heating is usually required to promote the intramolecular electrophilic substitution, leading to the formation of the five-membered pyrrole ring and yielding the final product, this compound. The product can then be isolated by pouring the reaction mixture onto ice, followed by filtration and washing.[9]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals for the two aromatic protons and the N-H proton.

-

Aromatic Protons: Two distinct signals are anticipated in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C5 position will likely appear as a doublet, split by the adjacent fluorine atom at C6. The proton at the C7 position will also likely appear as a doublet, split by the fluorine at C6. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro, fluoro, and carbonyl groups.

-

N-H Proton: A broad singlet corresponding to the N-H proton is expected, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears downfield (δ 10.0-12.0 ppm). This signal will be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework.

-

Carbonyl Carbons: Two signals corresponding to the C2 and C3 carbonyl carbons are expected in the downfield region of the spectrum (typically δ 155-185 ppm). The C3 carbonyl carbon is generally more deshielded than the C2 carbonyl carbon.[13]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electronegative chlorine and fluorine atoms (C4 and C6) will exhibit characteristic splitting patterns in the proton-decoupled spectrum due to C-F coupling. The chemical shifts will be influenced by the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carbonyl and N-H functional groups.

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected for the N-H stretching vibration.[1]

-

C=O Stretches: Two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups are anticipated in the region of 1700-1780 cm⁻¹.[1][14]

-

C-Cl and C-F Stretches: Absorptions corresponding to the C-Cl and C-F stretching vibrations will be present in the fingerprint region of the spectrum.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (199.57 g/mol ). Due to the presence of the chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, arising from the natural abundance of the ³⁷Cl isotope.[15][16]

-

Fragmentation Pattern: Common fragmentation pathways for isatins involve the loss of CO, and subsequent fragmentation of the aromatic ring. The presence of the halogen atoms will influence the fragmentation pattern, potentially leading to the loss of Cl or F radicals or HCl/HF.

Reactivity Profile

The reactivity of this compound is dictated by the isatin core and influenced by the halogen substituents.

-

Electrophilicity of the C3-Carbonyl Group: The C3-carbonyl group of the isatin ring is highly electrophilic and susceptible to nucleophilic attack.[3] This reactivity allows for a wide range of synthetic transformations, including aldol condensations, Wittig reactions, and the formation of spirocyclic compounds.

-

Acidity of the N-H Proton: The N-H proton is acidic and can be deprotonated with a suitable base to form the corresponding anion. This anion can then participate in various reactions, such as N-alkylation and N-acylation.

-

Electrophilic Aromatic Substitution: The benzene ring of the isatin core can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (chloro, fluoro, and the fused pyrrole ring) will determine the position of further substitution. Halogens are generally ortho-, para-directing but deactivating.

Potential Biological and Pharmacological Significance

While specific biological data for this compound is not extensively documented, the isatin scaffold and its halogenated derivatives are known to exhibit a broad spectrum of pharmacological activities.[1][2]

-

Anticancer Activity: Many isatin derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of kinases, caspases, and tubulin polymerization.[1] Halogenation has been shown to enhance the anticancer activity of some isatin analogs.

-

Antimicrobial and Antiviral Activity: The isatin nucleus is a key component in several compounds with antimicrobial and antiviral activities.[10]

-

Enzyme Inhibition: Isatin and its derivatives are known to inhibit a variety of enzymes, including monoamine oxidases (MAOs), caspases, and kinases.

The specific substitution pattern of this compound makes it a valuable candidate for screening in various biological assays to explore its potential as a therapeutic agent. The presence of both chlorine and fluorine could lead to enhanced potency and improved pharmacokinetic properties.[4]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) is not widely available, general guidelines for handling halogenated aromatic compounds should be followed.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Based on information for similar compounds, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][19][20]

Conclusion

This compound is a halogenated isatin derivative with significant potential for applications in medicinal chemistry and drug discovery. While experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its predicted molecular structure, a plausible synthetic route via the Sandmeyer synthesis, and an estimation of its spectroscopic characteristics and reactivity. The unique substitution pattern of this molecule warrants further investigation into its biological activities, which could lead to the development of novel therapeutic agents. As with all research chemicals, appropriate safety measures must be employed during its handling and use.

References

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. auremn.org [auremn.org]

- 3. This compound | 940054-45-5 [sigmaaldrich.com]

- 4. 4-Chloro-6-fluoroindoline | Benchchem [benchchem.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. 940054-45-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcmas.com [ijcmas.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. tutorchase.com [tutorchase.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. 4-Chloro-1,2-dihydropyridazine-3,6-dione | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Synthesis and Application of 4-Chloro-6-fluoroindoline-2,3-dione: A Comprehensive Guide for Medicinal Chemists

Abstract

This technical guide provides a detailed protocol for the laboratory-scale synthesis of 4-chloro-6-fluoroindoline-2,3-dione, a halogenated isatin derivative of significant interest in contemporary drug discovery. The strategic incorporation of both chlorine and fluorine atoms onto the indoline scaffold offers a nuanced approach to modulating the physicochemical and pharmacological properties of resulting bioactive molecules. This document elucidates the rationale behind the synthetic strategy, provides a step-by-step experimental procedure, and discusses the broader applications of this versatile building block in the development of novel therapeutics.

Introduction: The Strategic Value of Halogenated Isatins in Drug Discovery

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The introduction of halogen substituents, particularly chlorine and fluorine, is a well-established strategy to enhance the therapeutic potential of lead compounds.[2]

The presence of a chlorine atom can increase lipophilicity, thereby improving membrane permeability, and can also introduce a potential site for metabolic transformation or specific interactions with biological targets.[2] Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's conformational preferences, pKa, and metabolic stability, often leading to improved potency and a more favorable pharmacokinetic profile.[2] The combination of these two halogens in this compound creates a unique electronic and steric environment, making it a highly valuable intermediate for the synthesis of novel drug candidates.

This guide will focus on the practical synthesis of this compound via the Sandmeyer isatin synthesis, a classic and reliable method for the preparation of isatin derivatives.[3]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the potential hazards associated with a compound, is paramount for safe and effective laboratory practice.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClFNO₂ | [4] |

| Molecular Weight | 199.57 g/mol | [4] |

| Appearance | Expected to be a crystalline solid | General knowledge on isatins |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |

Safety Information:

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Sandmeyer isatin synthesis. This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the desired indoline-2,3-dione.[9]

Reaction Scheme

Caption: Key synthetic transformations of this compound.

The resulting isatin-based compounds have been investigated for a variety of pharmacological activities, including:

-

Anticancer Agents: Isatin derivatives have been shown to inhibit various protein kinases and exhibit cytotoxic activity against a range of cancer cell lines. [10]* Antiviral Agents: The isatin scaffold is present in several compounds with demonstrated antiviral activity, including against HIV. [11]* Antimicrobial Agents: Halogenated isatins, in particular, have shown promising antibacterial and antifungal properties. [12] The specific substitution pattern of this compound provides medicinal chemists with a unique tool to fine-tune the properties of isatin-based drug candidates, potentially leading to compounds with enhanced efficacy, selectivity, and pharmacokinetic profiles.

Conclusion

The synthesis of this compound via the Sandmeyer isatin synthesis is a robust and accessible method for obtaining this valuable research chemical. The detailed protocol provided herein, along with the discussion of its applications, is intended to empower researchers in the fields of organic synthesis and drug discovery to explore the potential of this and other halogenated isatin derivatives in the development of novel therapeutic agents. The strategic placement of chlorine and fluorine atoms on the isatin core offers a compelling avenue for the generation of new chemical entities with tailored biological activities.

References

- Mishra, P., & Singh, R. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 29(4), 22634-22641.

-

PubChem. (n.d.). 4-Chloro-1,2-dihydropyridazine-3,6-dione. Retrieved from [Link]

- Han, S. H., & Kay, K. Y. (2010). 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1744.

- Marvel, C. S., & Hiers, G. S. (1925).

-

PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. Retrieved from [Link]

- Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione.

- Arora, E. (2022).

- CN104292113A. (2015). Preparation method of 3-chloro-4-fluoroaniline.

- Li, Y., Fan, J., Liang, M., Li, X., & Zi, H. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology.

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., Al-Omair, M. A., & El-Faham, A. (2021). A survey of isatin hybrids and their biological properties. Molecules, 26(11), 3163.

- Patil, D. S. (n.d.).

- Islam, R., & Abedin, M. J. (1997). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of the Bangladesh Chemical Society, 10(2), 143-148.

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- International Journal of Current Microbiology and Applied Sciences. (2022).

- TCI Chemicals. (2023).

- Semantic Scholar. (n.d.).

- da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324.

- Sigma-Aldrich. (2024).

- Zaykov, A. N., Ksenofontov, A. A., & Shiryaev, V. A. (2022). Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. Chemistry of Heterocyclic Compounds, 58(4), 297-306.

- Indian Academy of Sciences. (n.d.). Ionic liquid-mediated three-component synthesis of fluorinated spiro-thiazine derivatives and their antimycobacterial and DNA cleavage activities.

-

PubChem. (n.d.). 6-Fluoroindole. Retrieved from [Link]

- Merck Millipore. (n.d.).

Sources

- 1. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. biomedres.us [biomedres.us]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. 4-Chloro-1,2-dihydropyridazine-3,6-dione | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nmc.gov.in [nmc.gov.in]

- 11. researchgate.net [researchgate.net]

- 12. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Screening of 4-chloro-6-fluoroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 4-chloro-6-fluoroindoline-2,3-dione in cell-based screening assays. As a member of the isatin (1H-indole-2,3-dione) class of heterocyclic compounds, this molecule holds potential for a range of biological activities, given the well-documented pharmacological properties of isatin derivatives.[1][2][3] These notes are designed to equip researchers with the foundational knowledge and detailed protocols necessary to investigate the cytotoxic, apoptotic, and other cellular effects of this compound, thereby facilitating its evaluation in early-stage drug discovery.

Introduction: The Promise of Substituted Isatins in Drug Discovery

Isatin and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] The isatin scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. The introduction of halogen substituents, such as chlorine and fluorine, onto the aromatic ring can significantly modulate the physicochemical properties and biological activity of the parent molecule.[5] Specifically, the presence of chloro and fluoro groups on the indoline ring of this compound is a strategic modification aimed at enhancing its potential as a therapeutic agent.[5][6]

This guide provides a framework for the initial cell-based screening of this compound to elucidate its potential as a novel bioactive compound.

Scientific Rationale and Potential Mechanisms of Action

The diverse biological activities of isatin derivatives stem from their ability to interact with a multitude of cellular targets. Many isatin-based compounds have been shown to exert their effects through the inhibition of various kinases, modulation of cell cycle progression, and induction of apoptosis.[4][5] The core indoline-2,3-dione structure is a versatile pharmacophore that can be synthetically modified to achieve desired biological outcomes.[1][2]

The primary hypothesis for the activity of this compound is its potential to induce cytotoxicity in cancer cell lines. This could occur through various mechanisms, including:

-

Induction of Apoptosis: Many anticancer agents function by triggering programmed cell death.

-

Kinase Inhibition: Halogenated organic compounds have been identified as potential kinase inhibitors, a key target in oncology.[7][8]

-

Cell Cycle Arrest: Interference with the normal progression of the cell cycle can prevent cancer cell proliferation.

The following protocols are designed to systematically investigate these potential mechanisms.

High-Throughput Screening (HTS) for Hit Identification

The initial phase of evaluating a novel compound like this compound involves high-throughput screening to identify a "hit" or a compound that demonstrates a desired biological response.[9]

Workflow for High-Throughput Screening

Caption: High-throughput screening workflow for this compound.

Protocol: Primary HTS using a Cell Viability Assay

This protocol outlines a primary screen to identify the cytotoxic potential of this compound against a panel of cancer cell lines.

-

Assay Development and Miniaturization:

-

Adapt a chosen cell viability assay (e.g., XTT or MTT) for a 384-well plate format.[10]

-

Optimize cell seeding density to ensure logarithmic growth during the assay period.

-

-

Dry Run:

-

Perform a dry run using positive (e.g., doxorubicin) and negative (e.g., DMSO vehicle) controls to determine the assay's Z'-factor.[10] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

-

-

Pilot Screen:

-

Screen a small subset of a compound library, including various concentrations of this compound, to validate the HTS protocol.[10]

-

-

Full Screen:

-

Screen the desired concentrations of this compound against the selected cell lines.

-

-

Data Analysis:

-

Analyze the data to identify "hits," typically defined as compounds that cause a statistically significant decrease in cell viability.[10]

-

Cell Viability Assays: Quantifying Cytotoxicity

Once a hit has been identified, the next step is to quantify the cytotoxic effects of this compound. Cell viability assays are crucial for determining the concentration-dependent effects of a compound.[11]

Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[12] The reduction of the XTT tetrazolium salt to a colored formazan product is directly proportional to the number of living cells.[12]

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.[11]

-

Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.[11]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.[13]

Protocol: MTT Cell Viability Assay

The MTT assay is another widely used method based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[11][14]

-

Cell Seeding and Treatment: Follow steps 1-3 of the XTT protocol.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[14]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Read the absorbance at 570 nm.[14][15]

Data Presentation: IC50 Determination

The results from the cell viability assays should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| e.g., HCT-116 | XTT | 48 | Experimental Value |

| e.g., MCF-7 | MTT | 48 | Experimental Value |

| e.g., A549 | XTT | 72 | Experimental Value |

Apoptosis Assays: Investigating the Mechanism of Cell Death

If this compound demonstrates significant cytotoxicity, the next logical step is to determine if this is due to the induction of apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[16] The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspase-3 and -7, key executioner caspases.[17]

-

Cell Treatment: Seed and treat cells with this compound at concentrations around its IC50 value, including positive and negative controls.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.[17] This reagent contains a proluminescent substrate for caspase-3/7.[17]

-

Incubation: Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The light signal is proportional to the amount of caspase activity.

Visualizing Apoptosis Pathway

Caption: A simplified intrinsic apoptosis pathway potentially activated by the compound.

Target Identification: Unraveling the Molecular Target

Identifying the direct molecular target(s) of a bioactive small molecule is a critical step in drug discovery.[18]

Approaches for Target Identification

Several methods can be employed to identify the cellular targets of this compound:[19]

-

Affinity-Based Methods: This approach involves immobilizing the small molecule on a solid support (e.g., beads) and using it to "pull down" its binding partners from a cell lysate.[20][21] The bound proteins are then identified by mass spectrometry.[20]

-

Genetic and Genomic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down genes and identify those that alter the cell's sensitivity to the compound.[22]

-

Computational Methods: In silico docking studies can predict potential binding partners based on the compound's structure.

Workflow for Affinity-Based Target Identification

Caption: Workflow for affinity-based target identification.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial cell-based screening and characterization of this compound. By systematically evaluating its cytotoxicity, mechanism of cell death, and potential molecular targets, researchers can gain valuable insights into the therapeutic potential of this novel isatin derivative. Positive findings from these initial screens would warrant further investigation, including in vivo efficacy studies and medicinal chemistry efforts to optimize its activity and drug-like properties.

References

- Bouhfid, R., et al. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(12), o4056-o4058.

- Yu, J. G., et al. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(1), o219.

- Sonawane, S., & Tripathi, M. (2013). International Journal of Pharmaceutical Sciences and Research, 4(9), 3334-3343.

- Panda, S. S., et al. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 647-656.

- Arote, R. B., et al. (2011). Journal of Chemical Sciences, 123(5), 643-658.

- Singh, G., et al. (2022). Molecules, 27(4), 1358.

- Krasilnikova, Y. A., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(8), 1002-1006.

- Kamal, A., et al. (2022). Molecules, 27(16), 5198.

- Krasilnikova, Y. A., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(8), 1002-1006.

- D'souza, A. M., et al. (2012). European Journal of Medicinal Chemistry, 57, 249-256.

- Thornberry, N. A., et al. (1997). Journal of Biological Chemistry, 272(29), 17907-17911.

- Lomenick, B., et al. (2011). Current Protocols in Chemical Biology, 3(4), 163-176.

-

Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

- Inglese, J., et al. (2007). Assay Guidance Manual.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Lomenick, B., et al. (2009). ACS Chemical Biology, 4(9), 745-757.

- da Silva, A. F., et al. (2020). Frontiers in Chemistry, 8, 592.

- Bhuva, V. V., et al. (2011). Der Pharma Chemica, 3(4), 363-369.

- Al-Ghorbani, M., et al. (2015). Molecules, 20(10), 18995-19009.

- Uvarov, A. V., et al. (2025). Molecules, 30(14), 2914.

- Mrksich, M. I. (2011).

- An, L., & Tolliday, N. (2010). Current Protocols in Chemical Biology, 2(1), 1-17.

- Abdel-Wahab, B. F., et al. (2022). Molecules, 27(19), 6611.

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

- Al-Dhafer, M. A., et al. (2024).

-

BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

- Wang, D., et al. (2013). MedChemComm, 4(3), 481-492.

Sources

- 1. xisdxjxsu.asia [xisdxjxsu.asia]

- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TR [thermofisher.com]

- 16. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 18. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 20. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 4-Chloro-6-fluoroindoline-2,3-dione in Solution

Welcome to the technical support guide for 4-chloro-6-fluoroindoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this substituted isatin in solution. As a key building block in medicinal chemistry, ensuring its integrity during experimental workflows is paramount for reproducible and reliable results.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Understanding the Instability of this compound

The inherent reactivity of the isatin core, particularly its dicarbonyl system and lactam ring, makes it susceptible to degradation under common laboratory conditions.[3] Understanding these pathways is the first step toward mitigation.

Caption: Workflow for preparing aqueous working solutions.

-

Buffer Preparation: Prepare your final aqueous buffer (e.g., PBS, HBSS, Cell Media). Ensure the final pH is between 6.5 and 7.4. Avoid highly alkaline buffers.

-

Intermediate Dilution (Optional): To avoid precipitation, it is often best to perform an intermediate dilution of your DMSO stock in pure DMSO before the final aqueous dilution.

-

Final Dilution: Add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing the buffer. Never add the aqueous buffer to the DMSO stock , as this will cause the compound to precipitate. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.

-

Immediate Use: Use the freshly prepared aqueous solution as quickly as possible, ideally within 1-2 hours. Do not store aqueous dilutions.

Protocol 3.3: Monitoring Solution Stability with HPLC

A self-validating protocol requires you to confirm stability. A simple gradient HPLC-UV method can effectively monitor the purity of your solution over time.

-

System Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.

-

Detector: UV, monitor at a wavelength where the compound has a strong absorbance (e.g., 260-350 nm, determined by a UV scan).

-

-

Baseline Analysis (Time = 0): As soon as you prepare a fresh stock solution, inject it and record the chromatogram. The main peak represents your pure compound. Integrate the peak and record its area (% purity should be >98%).

-

Time-Point Analysis: Store the stock solution under your chosen conditions (e.g., -20°C). At set time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot, and re-inject it using the identical HPLC method.

-

Data Evaluation: Compare the chromatograms. A loss in the main peak's area percentage and/or the appearance of new peaks indicates degradation. A solution is generally considered unstable if the purity drops by more than 2-5%.

Section 4: Advanced Stabilization Strategies

For particularly challenging applications or formulation development, more advanced strategies can be employed.

-

Use of Antioxidants: If oxidation is identified as the primary degradation pathway, the inclusion of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) in your stock solution can be beneficial. This must be validated to ensure the antioxidant does not interfere with your downstream application.

-

Drug Delivery Systems: For in vivo or complex formulation work, encapsulating the compound in delivery systems like liposomes or nanoparticles can protect it from the bulk solvent environment, significantly enhancing its stability and controlling its release. [4]This strategy shields the isatin from hydrolysis and enzymatic degradation. [4] By understanding the inherent chemical liabilities of this compound and implementing these validated protocols, you can significantly improve the quality and reproducibility of your experimental data.

References

-

The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. [Link]

-

Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). PMC. [Link]

-

Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). PMC. [Link]

-

A Review on Different Approaches to Isatin Synthesis. (2021). IJCRT.org. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). NIH. [Link]

-

Synthesis and Screening of New Isatin Derivatives. (2010). Der Pharma Chemica. [Link]

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]

-

(PDF) Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). ResearchGate. [Link]

-

Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. (n.d.). PubMed. [Link]

-

This compound. (n.d.). Lead Sciences. [Link]

-

Convergence of degradation pathways for aromatic and chloroaromatic compounds. (n.d.). ResearchGate. [Link]

- US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines. (n.d.).

-

(PDF) The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. (1973). ResearchGate. [Link]

-

(PDF) Assessment of 5-substituted Isatin as Surface Recognition Group: Design, Synthesis, and Antiproliferative Evaluation of Hydroxamates as Novel Histone Deacetylase Inhibitors. (2019). ResearchGate. [Link]

-

(PDF) Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. [Link]

-

Isatin Derivatives: A New Frontier in Synthesis and Applications. (2024). YouTube. [Link]

-

Synthesis of Substituted Isatins As Potential Antibacterial Agents. (2023). ScholarWorks. [Link]

-